Compound Description: 3-Amino-1-methyl-1H-pyridin-2-one (AMP) is investigated as an efficient bidentate N, O-directing group (DG) in Pd(II)-catalyzed coupling reactions. This research explores its use in C-H activation for synthesizing pyridone derivatives and arylated acid synthons. The study examines the impact of reaction conditions (temperature, solvent, reagent equivalence) and substrate variations on these late-stage functionalization reactions. []
Compound Description: GDC-0994 (22), an orally bioavailable small molecule, functions as a selective inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2) kinase activity. [] This compound is being investigated for its potential in cancer treatment, specifically targeting the RAS/RAF/MEK/ERK signaling pathway, which is frequently activated in various cancers.
Compound Description: This compound is a pyridin-2(1H)-one derivative synthesized from the cyclization reaction of 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one with 4-methoxybenzaldehyde and ethyl cyanoacetate. It demonstrated moderate antioxidant activity (17.55% at 12 ppm) compared to ascorbic acid (82.71%) and also displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. []
Compound Description: Synthesized by the cyclization of 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one with 4-bromobenzaldehyde and ethyl cyanoacetate, this pyridin-2(1H)-one derivative exhibited higher antioxidant activity (79.05% at 12 ppm) compared to its structural analogs and moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. []
Compound Description: This pyridin-2(1H)-one derivative, synthesized through a cyclization reaction involving 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one, 4-dimethylaminobenzaldehyde, and ethyl cyanoacetate, exhibited notable antioxidant activity (67.28% at 12 ppm) and moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. []
Compound Description: This class of compounds was synthesized through a multistep process involving the incorporation of a propargyl group into the nitrogen atom of pyridinones and subsequent click cycloaddition reactions with aryl azide derivatives. [] These compounds represent a novel class of structures with potential applications in medicinal chemistry.
Compound Description: CHMFL-EGFR-202 (compound 19) is a novel, irreversible epidermal growth factor receptor (EGFR) inhibitor with potent activity against both primary EGFR mutants (L858R, del19) and the drug-resistant mutant L858R/T790M. [] This compound has shown promise in preclinical studies for treating EGFR mutant-driven non-small cell lung cancer.
Compound Description: These compounds represent a class of kinase hinge-binder motifs, specifically targeting the hinge region of protein kinases. [] The development of these compounds often requires extensive route scouting and optimization due to synthetic challenges.
Naphthyridin-2(1H)-one Derivatives
Compound Description: Synthesized from 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives using sodium azide or azidotrimethylsilane under microwave irradiation, these compounds are formed through a cycloaddition-ring expansion reaction. [] This method offers a novel route for synthesizing naphthyridin-2(1H)-ones, which are valuable building blocks in medicinal chemistry.
Compound Description: PF-4171455 (1) is a Toll-like receptor 7 (TLR7) agonist, meaning it activates TLR7 to elicit an immune response. [] This compound has potential applications in antiviral and anticancer therapies. The paper focuses on developing a scalable process for its synthesis, which was initially challenging due to the need for safe and practical large-scale production.
2-(Pyridin-2-yl)-1H-benzimidazole Derivatives
Compound Description: This class of compounds, including 2-(4-phenoxypyridin-2-yl)-1H-benzimidazole and 2-[4-(4-fluorophenoxy)pyridin-2-yl]-1H-benzimidazole, was synthesized and characterized for its potential biological activities. [] One of the derivatives, the fluorophenoxy derivative, displayed promising antimicrobial activity against Gram-positive bacteria.
Compound Description: These complexes were synthesized using the CuAAC "click" reaction, a highly efficient and versatile method for connecting molecular building blocks. [] The Ru(II) complex, in particular, exhibited significant cytotoxic activity against various cancer cell lines (MCF-7, HeLa, U87MG) while showing less toxicity toward the normal cell line (HEK-293).
Compound Description: LOH,OH, an ESIPT-capable imidazole derivative, possesses both proton acceptor and proton donor properties within its imidazole moiety. [] The compound displays luminescence in the solid state, emitting in the orange region.
Compound Description: LH,OH is a monohydroxy congener of LOH,OH, synthesized through a selective reduction reaction. [] Unlike LOH,OH, it lacks a hydroxyl group in its imidazole moiety, leading to distinct luminescence properties. LH,OH exhibits luminescence in the light green region.
4-Amino-3-pyridinioquinolin-2(1H)-one chlorides
Compound Description: These compounds are synthesized through the reaction of N-(chloroacetyl)anthranilonitriles with pyridines. They can be further modified to produce pyrido[1',2' : 1,2]imidazo[5,4-c]-quinolin-6(5H)-ones or 3,4-diaminoquinolin-2(1H)-ones depending on the reaction conditions. []
Compound Description: This compound, crystallized as its hydrochloride salt, has a structure similar to a fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []
Compound Description: This series of compounds was designed as potential melanin-concentrating hormone receptor 1 (MCHR1) antagonists with an aim to improve safety profiles. [] The research led to the discovery of potent and orally bioavailable MCHR1 antagonists such as 4-[(4-chlorobenzyl)oxy]-1-(2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one (10a).
Compound Description: BMS-903452 (42) is an antidiabetic clinical candidate that acts as a potent and selective G-protein-coupled receptor 119 (GPR119) agonist. [] Preclinical studies have demonstrated its efficacy in both acute and chronic models of diabetes by stimulating glucose-dependent insulin release and promoting the secretion of glucagon-like peptide-1 (GLP-1).
Compound Description: This compound served as the basis for creating new one- and two-dimensional CuII coordination polymers, highlighting the impact of ligand coordination orientation on polymeric structures. [] The study involved reacting this compound with copper salts under varying conditions to obtain diverse coordination polymers with distinct structural motifs.
Compound Description: This compound, commonly known as 5-fluorocytosine, is an antifungal medication used to treat serious infections caused by susceptible fungi. [] It is often used in combination with other antifungal agents for synergistic effects.
Compound Description: This compound exists in two polymorphic forms, both crystallizing in the space group P2(1)/c. [] Polymorphism refers to the ability of a solid material to exist in more than one crystal structure, which can affect its physical and chemical properties.
Compound Description: This compound forms C(5)C(6)[R(1)(2)(5)] chains of rings in its crystal structure due to the formation of N-H···(N,O) hydrogen bonds. [] This compound highlights the role of intermolecular interactions in influencing crystal packing.
4-Amino-6-benzyloxy-2-(methylsulfanyl)pyrimidine
Compound Description: This compound demonstrates a distinct crystal structure characterized by a sheet of alternating R(2)(2)(8) and R(6)(6)(28) rings, formed through a combination of N—H···N and N—H···O hydrogen bonds. [] This unique arrangement distinguishes its structural features from its isomers.
Compound Description: TSAO analogues represent a class of nucleoside analogues that act as highly specific inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). [] These compounds target the nonsubstrate binding site of HIV-1 RT and exhibit a distinct resistance profile compared to other nonnucleoside RT inhibitors.
Compound Description: These 1,2,3,4-tetrahydropyrimidine derivatives, synthesized using microwave irradiation, incorporate oxadiazole and pyridine moieties. [] These compounds exhibited potent antimicrobial activities, including activity against Mycobacterium tuberculosis.
Compound Description: This compound exists in various crystalline forms and solvates, each with unique physicochemical properties. [, ] This compound inhibits receptor VEGFR2 and FGER3 activity, making it a potential candidate for cancer treatment.
Pyridin-2(1H)-one Derivatives Synthesized from Enamine 1
Compound Description: These derivatives, including compounds 5a-f and 8a-f, are synthesized through reactions involving enamine 1 and aromatic amines. [] The reaction conditions, particularly the temperature, influence the selectivity and yield of the desired pyridin-2(1H)-one products.
Compound Description: This compound, crystallized in the triclinic system with space group P1, exhibits good anti-HBV (hepatitis B virus) activity. [] Its crystal structure reveals the presence of hydrogen bonds that contribute to its stability.
Compound Description: These novel compounds, designed as chemically stable and orally active inhibitors of the MDM2-p53 interaction, represent a significant advancement. [] Unlike previous spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffolds, these compounds demonstrate enhanced chemical stability by resisting epimerization.
Compound Description: Compound 16 is a fluorine-substituted deaza analogue of 5-azacytidine (AZC), designed and synthesized to explore its antitumor activity. []
Compound Description: Compound 17, a fluorine-substituted deaza analogue of 5-azacytidine (AZC), exhibited some activity against L1210 lymphocytic leukemia in mice. []
Compound Description: This compound represents another fluorine-substituted deaza analogue of 5-azacytidine (AZC), synthesized and evaluated for its potential antitumor activity. []
Compound Description: Compound 25 is a fluorine-substituted deaza analogue of 5-aza-2'-deoxycytidine (dAZC) synthesized and investigated for its antitumor properties. []
Compound Description: As a fluorine-substituted deaza analogue of 5-aza-2′-deoxycytidine (dAZC), compound 26 was synthesized and assessed for its potential as an antitumor agent. []
Compound Description: This compound is a fluorine-substituted deaza analogue of 5-aza-2′-deoxycytidine (dAZC) synthesized and investigated for its antitumor activity. []
Compound Description: Compound 28, a fluorine-substituted deaza analogue of 5-aza-2′-deoxycytidine (dAZC), was synthesized and explored for its potential antitumor properties. []
Compound Description: Compound 29 is an acetylated derivative of compound 17, designed as a potential prodrug. [] Prodrugs are inactive or less active forms of a drug that are converted to their active forms within the body.
Compound Description: This series of compounds, derived from citric acid through a multistep synthesis, was evaluated for their antibacterial activity. [] The study involved exploring various substituents on the phenyl and thiazole rings to investigate their impact on biological activity.
Compound Description: This compound, with its structure characterized by X-ray crystallography, features a pyridin-2(1H)-one ring fused to a cycloheptene ring. [] The study provides insights into the conformational preferences and intermolecular interactions of this compound in the solid state.
Compound Description: ASP5854 is a novel, potent, and orally active dual antagonist of adenosine A1 and A2A receptors. [] It exhibits therapeutic potential for Parkinson's disease and cognitive disorders by blocking the activity of both A1 and A2A receptors in the brain.
1-Amino-5,6-diaryl-3-cyano-1H-pyridin-2-ones
Compound Description: These compounds were synthesized through a one-step cyclocondensation reaction involving substituted isoflavones and cyanoacetohydrazide. [] The reaction conditions were optimized to favor the formation of 1-amino-5,6-diaryl-3-cyano-1H-pyridin-2-ones over other potential byproducts.
6,7-Diaryl-4-cyano-3-hydroxy-1H-[1,2]diazepines
Compound Description: These compounds were obtained as byproducts during the synthesis of 1-amino-5,6-diaryl-3-cyano-1H-pyridin-2-ones from isoflavones. [] The formation of these diazepines instead of the desired pyridinones underscores the influence of reaction conditions on product selectivity in organic synthesis.
Compound Description: Aminocarbostyrils were synthesized through a multistep reaction involving methyl isocyanoacetate and isatoic anhydrides, with oxazolo[4,5-c]quinolin-4(5H)-ones as intermediates. [] These compounds exhibited
Overview
4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one is a heterocyclic compound characterized by a pyridine ring that is substituted with an amino group and a cyclopropylmethyl group. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities. The chemical structure is denoted by the molecular formula C10H12N2O and has the CAS number 1439903-14-6.
Source
The compound can be synthesized through several methods, typically involving cyclization reactions of suitable precursors. It is also available from chemical suppliers for research purposes.
Classification
4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one belongs to the class of pyridine derivatives, which are known for their diverse biological activities. It is classified as an amino pyridine compound, indicating the presence of both an amino group and a pyridine ring in its structure.
Synthesis Analysis
Methods
The synthesis of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include:
Cyclization Reactions: These reactions often utilize starting materials such as substituted pyridines or amines, which undergo cyclization to form the desired product.
Industrial Production: For larger-scale production, methods are optimized for yield and purity, often employing catalysts and solvents that enhance efficiency while minimizing environmental impact.
Technical Details
The synthesis process may include various steps such as:
Preparation of Precursors: Starting materials are prepared through reactions involving amines and halogenated pyridines.
Cyclization Reaction: The main reaction typically involves heating or refluxing the precursors in the presence of a catalyst to promote the formation of the pyridine ring.
Purification: The crude product is purified using techniques like chromatography to isolate pure 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one.
Molecular Structure Analysis
Structure
The molecular structure of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one features a five-membered pyridine ring with an amino group at position 4 and a cyclopropylmethyl substituent at position 1. The structural formula can be represented as follows:
Structure C5H4N+C3H5
Data
The compound's molecular weight is approximately 176.25 g/mol. Its structural features contribute to its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Reactions
4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to yield corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Technical Details
Common reagents and conditions for these reactions include:
Substitution Reagents: Halogens, alkylating agents, nucleophiles under varying conditions.
Major products from these reactions include nitro derivatives, reduced amines, and substituted pyridine derivatives.
Mechanism of Action
The mechanism of action for 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an enzyme inhibitor or modulate receptor functions, leading to various biological effects. The precise pathways depend on the context of its application, including potential therapeutic uses in anti-inflammatory or anticancer treatments.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a solid crystalline substance.
Solubility: Soluble in polar organic solvents; insoluble in non-polar solvents.
Chemical Properties
Key chemical properties include:
Melting Point: Specific melting point data may vary based on purity but generally falls within common ranges for similar compounds.
Stability: Stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
Relevant analytical techniques for characterizing these properties include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Applications
4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for potential roles as enzyme inhibitors or receptor modulators.
Medicine: Explored for therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in developing new materials and chemical processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.